molecular formula C12H9ClO3 B362685 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 53391-77-8

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B362685
CAS No.: 53391-77-8
M. Wt: 236.65g/mol
InChI Key: HETUGUSWOXYKSY-UHFFFAOYSA-N
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Description

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including chlorination, hydroxylation, and cyclization to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique combination of a chlorine atom and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

8-chloro-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETUGUSWOXYKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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